molecular formula C12H15Cl2N3O2 B12769437 N-Hydroxy-2-(5-quinolinyloxy)propanimidamide dihydrochloride CAS No. 86346-60-3

N-Hydroxy-2-(5-quinolinyloxy)propanimidamide dihydrochloride

Cat. No.: B12769437
CAS No.: 86346-60-3
M. Wt: 304.17 g/mol
InChI Key: IZXIACBPXWMARW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Quinolinyl-5)oxy-2 propionamidoxime dichlorhydrate typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures the formation of the desired quinoline derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be environmentally friendly and cost-effective, ensuring the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(Quinolinyl-5)oxy-2 propionamidoxime dichlorhydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce various reduced quinoline derivatives .

Scientific Research Applications

(Quinolinyl-5)oxy-2 propionamidoxime dichlorhydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals

Mechanism of Action

The mechanism of action of (Quinolinyl-5)oxy-2 propionamidoxime dichlorhydrate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is particularly relevant in the context of its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Quinolinyl-5)oxy-2 propionamidoxime dichlorhydrate stands out due to its unique structure and versatile applications. Unlike other quinoline derivatives, this compound exhibits a combination of chemical reactivity and biological activity, making it a valuable candidate for various research and industrial applications .

Properties

CAS No.

86346-60-3

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

N'-hydroxy-2-quinolin-5-yloxypropanimidamide;dihydrochloride

InChI

InChI=1S/C12H13N3O2.2ClH/c1-8(12(13)15-16)17-11-6-2-5-10-9(11)4-3-7-14-10;;/h2-8,16H,1H3,(H2,13,15);2*1H

InChI Key

IZXIACBPXWMARW-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N\O)/N)OC1=CC=CC2=C1C=CC=N2.Cl.Cl

Canonical SMILES

CC(C(=NO)N)OC1=CC=CC2=C1C=CC=N2.Cl.Cl

Origin of Product

United States

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